molecular formula C10H7BrClNO2 B13180799 Methyl7-bromo-5-chloro-1H-indole-2-carboxylate

Methyl7-bromo-5-chloro-1H-indole-2-carboxylate

Cat. No.: B13180799
M. Wt: 288.52 g/mol
InChI Key: QXSIONPKVUTXBK-UHFFFAOYSA-N
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Description

Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives are widely studied due to their potential applications in various fields such as medicine, biology, and chemistry. The compound’s structure includes a bromine and chlorine atom, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate, specific halogenation steps are required to introduce the bromine and chlorine atoms at the desired positions on the indole ring.

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other methods such as the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents . The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. For example, indole derivatives are known to interact with serotonin receptors, which can affect mood and behavior . The exact mechanism depends on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
  • Indole-3-acetic acid

Uniqueness

Methyl 7-bromo-5-chloro-1H-indole-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. These halogen atoms can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

methyl 7-bromo-5-chloro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7BrClNO2/c1-15-10(14)8-3-5-2-6(12)4-7(11)9(5)13-8/h2-4,13H,1H3

InChI Key

QXSIONPKVUTXBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2N1)Br)Cl

Origin of Product

United States

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